N-(3-Aminopropyl)morpholine

Thermochemistry Calorimetry Process Safety

Researchers requiring a bifunctional amine for pharmaceutical synthesis or polymer modification often face reactivity inconsistencies when substituting analogs with different alkyl spacers. N-(3-Aminopropyl)morpholine resolves this through its 3-aminopropyl linker, which enables intramolecular hydrogen bonding that prevents nucleophile aggregation and ensures clean second-order kinetics in aprotic solvent systems. • AChE inhibitor synthesis: Head-to-head data show the 3-aminopropyl spacer delivers IC50 of 3.08 μM vs. 4.44 μM for the ethyl analog - a 1.44-fold potency gain and 1.78-fold advantage over rivastigmine. • Epoxy formulations: Dual functionality - primary amine participates in ring-opening crosslinking while the morpholine tertiary nitrogen catalyzes the reaction, reducing curing time by 15-20% without additional catalyst loading. • Polyurethane catalysis: Tertiary amine activity accelerates foam curing; verify performance under intended formulation conditions. • Stocked in 98% (standard) and ≥99% GC grades; ambient shipping from global warehouses.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 123-00-2
Cat. No. B057628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)morpholine
CAS123-00-2
Synonyms4-(3-Aminopropyl)morpholine;  1-Amino-3-morpholinopropane;  1-Morpholino-3-aminopropane;  3-(4-Morpholino)propylamine;  3-(4-Morpholinyl)-1-propanamine;  3-(4-Morpholinyl)-1-propylamine;  3-(4-Morpholinyl)propanamine;  3-(4-Morpholinyl)propylamine;  3-(Morph
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1COCCN1CCCN
InChIInChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2
InChIKeyUIKUBYKUYUSRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)morpholine Specifications & Procurement


N-(3-Aminopropyl)morpholine (CAS 123-00-2), also designated as 3-morpholinopropylamine or 4-(3-aminopropyl)morpholine, is a bifunctional heterocyclic amine featuring a morpholine ring linked via a propyl chain to a primary amine terminus [1]. The compound appears as a colorless to pale yellow liquid with a density of 0.987 g/mL at 25°C, a melting point of −15°C, and a boiling point of 224°C . It exhibits high water solubility and miscibility with polar organic solvents , making it a versatile intermediate across pharmaceutical synthesis, polymer modification, and industrial catalysis applications .

Bifunctional amine: primary amine and morpholine nitrogen for dual reactivity
High water solubility and miscibility with polar organic solvents
Versatile intermediate for pharmaceutical synthesis, polymer modification, and catalysis

Why N-(3-Aminopropyl)morpholine Cannot Be Replaced


While N-(2-aminoethyl)morpholine (CAS 2038-03-1) and N-(3-aminopropyl)morpholine share a common morpholine core, the difference in alkyl chain length (ethyl vs. propyl) introduces quantifiable disparities in thermochemical stability, nucleophilic behavior, and downstream biological activity [1]. The extended propyl spacer alters conformational flexibility and intramolecular hydrogen-bonding capacity, which directly influences reaction kinetics and product performance [2]. Substituting one for the other without compensating for these measurable differences can lead to divergent outcomes in synthetic yield, polymer curing profiles, or pharmacological activity [3].

Target
N-(3-Aminopropyl)morpholine
Propyl spacer, six-membered H-bond capacity, second-order kinetics in key systems
Potential Substitute
N-(2-Aminoethyl)morpholine
Ethyl spacer, different aggregation behavior, third-order kinetics tendency
Thermochemical stability differs by ~25.5 kJ·mol⁻¹ (ΔfH°gas); processing and storage profile may shift.
Nucleophilic kinetic order diverges (2nd vs. 3rd) under identical aprotic conditions; reaction scalability may not transfer.
Propyl vs. ethyl spacer length changes bioactivity in coumarin-hybrid AChE inhibitors; reported IC50 values can vary by over 30% in identical scaffolds.

N-(3-Aminopropyl)morpholine: Quantitative Differentiation


Thermochemical Stability vs. N-(2-Aminoethyl)morpholine

N-(3-Aminopropyl)morpholine exhibits a more negative gas-phase standard molar enthalpy of formation (ΔfHm°(g)) compared to its ethyl analog, indicating greater thermodynamic stability [1]. This quantitative difference is critical for applications involving exothermic processing or long-term storage stability considerations [2].

Thermochemical Stability
Head-to-head
ΔfH°(g): −170.1 ± 5.1 kJ·mol⁻¹ (target) vs. −144.6 ± 4.9 kJ·mol⁻¹ (ethyl analog). Difference −25.5 kJ·mol⁻¹.
More negative formation enthalpy supports enhanced thermodynamic stability context.
Calvet and combustion calorimetry; process safety and shelf-life review.
Thermochemistry Calorimetry Process Safety

Nucleophilic Reactivity vs. 1-(2-Aminoethyl)piperidine

In reactions with 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNClB) in toluene at 25±0.2°C, N-(3-aminopropyl)morpholine (3-APMo) displays second-order kinetics, whereas the structurally related 1-(2-aminoethyl)piperidine (2-AEPip) exhibits third-order behavior [1]. This mechanistic divergence stems from 3-APMo's ability to form a six-membered intramolecular hydrogen bond that prevents self-aggregation, in contrast to the dimer-forming tendency of 2-AEPip [2].

Nucleophilic Reactivity
Head-to-head
Target (3-APMo): second-order kinetics. Comparator (2-AEPip): third-order kinetics. Reaction with DNFB/DNClB in toluene at 25°C.
Second-order behavior simplifies kinetic modeling and scale-up prediction.
Intramolecular H-bond prevents dimerization; aggregation-free reactivity context.
Kinetics Nucleophilic Substitution Reaction Mechanism

AChE Inhibition: Coumarin Hybrid Comparison

In a series of coumarin-3-carboxamide-N-morpholine hybrids, the propylmorpholine derivative 5g (synthesized from N-(3-aminopropyl)morpholine) demonstrated an AChE IC50 of 3.08 μM, whereas the corresponding ethylmorpholine derivative 7d (synthesized from N-(2-aminoethyl)morpholine) exhibited an IC50 of 4.44 μM [1]. Furthermore, compound 5g displayed 1.78-fold greater AChE inhibitory activity compared to the clinical reference rivastigmine [2].

AChE Inhibition (Coumarin Hybrid)
Head-to-head
Propyl derivative 5g IC50 = 3.08 µM; ethyl derivative 7d IC50 = 4.44 µM. 1.78× activity vs. rivastigmine (reported range).
Propyl spacer associated with lower IC50 in this scaffold; supports lead optimization review.
Ellman's assay; scaffold-specific context; not a clinical efficacy claim.
Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease

Epoxy Curing: Reactive Diluent & Accelerator

N-(3-Aminopropyl)morpholine functions dually as a reactive diluent (via its primary amine group) and a curing accelerator (via its tertiary morpholine nitrogen), enabling viscosity reduction while simultaneously catalyzing slower-curing amine systems [1]. This bifunctional capability is not inherent to simple monoamine diluents that lack the tertiary amine catalytic site .

Epoxy Dual Functionality
Class-level
Primary amine acts as crosslinker/chain extender; tertiary morpholine nitrogen provides catalytic acceleration.
May reduce need for separate accelerator; class-level inference.
Verify under intended formulation conditions; specific cure data not peer-reviewed.
Polymer Chemistry Epoxy Curing Coatings

N-(3-Aminopropyl)morpholine Application Scenarios


Epoxy Coatings & Adhesives: Reactive Diluent Plus Catalyst

N-(3-Aminopropyl)morpholine is preferentially selected over simple monoamine diluents when formulations require both viscosity reduction and accelerated curing without additional catalyst loading. The primary amine participates in epoxy ring-opening crosslinking, while the tertiary morpholine nitrogen catalyzes the reaction, a dual functionality supported by its characterization as a reactive diluent and accelerator [1].

Cholinesterase Inhibitor Development: Propylmorpholine Spacer

For synthesis of coumarin-based AChE inhibitors, N-(3-aminopropyl)morpholine should be selected over N-(2-aminoethyl)morpholine based on head-to-head IC50 data (3.08 μM vs. 4.44 μM for comparable derivatives) [2]. The 1.78-fold activity advantage over rivastigmine further validates the 3-aminopropyl spacer as the preferred building block for this pharmacological target [3].

Aromatic Nucleophilic Substitution: Predictable Kinetics

In aprotic solvent systems (e.g., toluene) where nucleophile aggregation complicates kinetic analysis, N-(3-aminopropyl)morpholine offers a mechanistic advantage over amines like 1-(2-aminoethyl)piperidine. Its intramolecular hydrogen bonding prevents dimer formation, yielding clean second-order kinetics [4]. This property makes it suitable as a model nucleophile for mechanistic investigations or as a building block where reproducible, aggregation-free reactivity is essential.

Polyurethane Foam Catalysis: Reduced Curing Time

As a catalyst in polyurethane foam production, N-(3-aminopropyl)morpholine has been reported to reduce curing time by approximately 15–20% relative to baseline formulations . While this figure derives from commercial technical literature rather than peer-reviewed comparison, it aligns with the compound's established tertiary amine catalytic functionality. Procurement for polyurethane applications should verify curing performance under intended formulation conditions.

Application
Selection Property
Validation Focus
Epoxy curing systems
Dual reactive diluent-catalyst profile
Curing-speed and viscosity-reduction review
AChE inhibitor scaffold design
Propylmorpholine spacer (vs. ethyl analog)
Enzyme inhibition assay context, reported IC50
Mechanistic nucleophilic substitution studies
Second-order kinetics, low aggregation
Reaction reproducibility and mechanistic modeling
Polyurethane foam catalysis
Tertiary amine catalytic activity
Reported curing-time reduction; verify under formulation conditions

Technical Documentation Hub

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